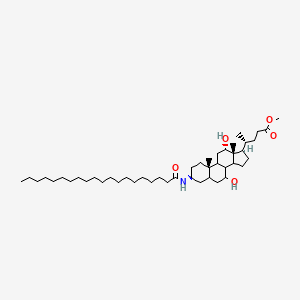![molecular formula C19H23Cl2NO B1426518 3-{2-[(5-Chloro[1,1'-biphenyl]-2-yl)oxy]-ethyl}piperidine hydrochloride CAS No. 1219964-26-7](/img/structure/B1426518.png)
3-{2-[(5-Chloro[1,1'-biphenyl]-2-yl)oxy]-ethyl}piperidine hydrochloride
Vue d'ensemble
Description
The compound 3-{2-[(5-Chloro[1,1'-biphenyl]-2-yl)oxy]-ethyl}piperidine hydrochloride is a synthetic organic molecule. Its structure combines a piperidine ring with a biphenyl moiety and a chlorinated phenyl group, linked through an ethereal oxygen bridge. Such compounds are often explored for their potential biological activities and applications in various fields including pharmaceuticals and industrial chemistry.
Mécanisme D'action
Target of Action
It is known that compounds with similar structures often interact with benzylic positions . These positions are particularly reactive due to their resonance stabilization, making them prime targets for various chemical reactions .
Mode of Action
The compound’s mode of action involves interactions at the benzylic position. It is suggested that 1° benzylic halides typically react via an SN2 pathway, while 2° and 3° benzylic halides typically react via an SN1 pathway, via the resonance-stabilized carbocation . This interaction results in changes to the compound’s structure, which can influence its overall function and efficacy.
Biochemical Pathways
It is known that reactions at the benzylic position can lead to various downstream effects, including free radical bromination, nucleophilic substitution, and oxidation . These reactions can influence a variety of biochemical pathways, potentially leading to diverse physiological effects.
Méthodes De Préparation
The synthesis of 3-{2-[(5-Chloro[1,1'-biphenyl]-2-yl)oxy]-ethyl}piperidine hydrochloride involves multiple steps:
Formation of the biphenyl ether intermediate: : This can be achieved by reacting 5-chloro-2-iodobiphenyl with ethylene glycol in the presence of a base and a palladium catalyst under controlled temperature conditions.
Piperidine introduction: : The biphenyl ether intermediate is then reacted with piperidine. This involves heating the intermediate with piperidine and a suitable solvent under reflux conditions to form the desired compound.
Hydrochloride salt formation: : The free base of 3-{2-[(5-Chloro[1,1'-biphenyl]-2-yl)oxy]-ethyl}piperidine is treated with hydrochloric acid to obtain the hydrochloride salt.
Analyse Des Réactions Chimiques
This compound can participate in several types of chemical reactions:
Oxidation and Reduction: : Although specific conditions may vary, the biphenyl and piperidine structures can undergo oxidation and reduction reactions, especially in the presence of strong oxidizing or reducing agents.
Substitution Reactions: : The chlorinated phenyl group can undergo nucleophilic substitution reactions with appropriate nucleophiles, often facilitated by bases or catalysts.
Hydrolysis: : Under acidic or basic conditions, the ether linkage can be hydrolyzed.
Applications De Recherche Scientifique
3-{2-[(5-Chloro[1,1'-biphenyl]-2-yl)oxy]-ethyl}piperidine hydrochloride has several applications in scientific research:
Pharmaceutical Chemistry: : It is explored for its potential activity against various biological targets, possibly serving as a lead compound for drug development.
Material Science: : Used in the synthesis of polymers or complex materials due to its unique structure.
Biological Studies: : Investigated for its interactions with cellular components and potential therapeutic benefits.
Comparaison Avec Des Composés Similaires
Similar compounds might include other substituted biphenyl ethers and piperidine derivatives, such as:
3-{2-[(4-Chloro[1,1'-biphenyl]-2-yl)oxy]-ethyl}piperidine hydrochloride: : Similar in structure, but with different substituent positions, potentially leading to different biological activity.
3-{2-[(5-Chloro[1,1'-biphenyl]-3-yl)oxy]-ethyl}piperidine hydrochloride: : Another positional isomer, which might exhibit different chemical properties.
Piperidine derivatives: : Compounds like 4-piperidone hydrochloride, used for their unique biological properties.
Compared to these compounds, 3-{2-[(5-Chloro[1,1'-biphenyl]-2-yl)oxy]-ethyl}piperidine hydrochloride is unique in its specific substitution pattern and ethereal linkage, potentially offering distinct advantages in terms of chemical reactivity and biological interactions.
Propriétés
IUPAC Name |
3-[2-(4-chloro-2-phenylphenoxy)ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClNO.ClH/c20-17-8-9-19(18(13-17)16-6-2-1-3-7-16)22-12-10-15-5-4-11-21-14-15;/h1-3,6-9,13,15,21H,4-5,10-12,14H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLGIIZHNHOJZTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CCOC2=C(C=C(C=C2)Cl)C3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{[(2-Chlorobenzyl)oxy]methyl}pyrrolidine hydrochloride](/img/structure/B1426436.png)









![6-(3-Phenethyl-8,9-dihydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepin-7(6H)-yl)picolinonitrile](/img/structure/B1426452.png)
![3-[(7-Methoxy-2-naphthyl)oxy]pyrazine-2-carboxylic acid](/img/structure/B1426455.png)

![7-Chloro[1,2,4]triazolo[4,3-c]pyrimidin-5-amine](/img/structure/B1426457.png)
